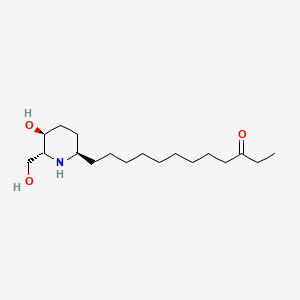
(+)-Prosopinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Prosopinine is a sphingolipid.
Applications De Recherche Scientifique
Antibacterial Properties
Research has indicated that extracts from Prosopis africana, including those containing (+)-prosopinine, exhibit significant antibacterial activity. A study demonstrated that the ethyl acetate extract of P. africana showed potent antibacterial effects against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 64 μg/mL . The presence of this compound in these extracts is believed to contribute to this activity.
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. The antioxidant capacity was assessed using various methods, including the gallic acid equivalent antioxidant capacity (GEAC) assay. The compound displayed notable antioxidant effects, which are critical for combating oxidative stress-related diseases .
Synthesis and Derivatives
The synthesis of this compound involves complex organic reactions, often utilizing chiral building blocks derived from natural sources. For instance, a study focused on the synthesis of various piperidine alkaloids highlighted the use of biocatalysis to achieve enantiomerically pure compounds, including this compound . This synthetic pathway not only facilitates the production of this compound but also opens avenues for creating derivatives with enhanced biological activities.
Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial properties of compounds isolated from P. africana, researchers identified seven active compounds, including this compound. The study utilized both in vitro and in vivo models to assess the efficacy of these compounds against common bacterial strains associated with infections. Results indicated that the extract containing this compound significantly reduced bacterial load in treated subjects compared to controls .
Case Study 2: Phytochemical Analysis
A comprehensive phytochemical analysis of P. africana revealed that its leaves contain various secondary metabolites, including flavonoids and alkaloids like this compound. The study employed chromatographic techniques to isolate these compounds and evaluate their biological activities, confirming the traditional uses of this plant in treating infections and inflammation .
Data Table: Biological Activities of this compound
| Activity | Method | Results |
|---|---|---|
| Antibacterial | MIC Assay | 8-64 μg/mL against bacteria |
| Antioxidant | GEAC Assay | EC50 = 5.67–77.56 μg/mL |
Propriétés
Numéro CAS |
14058-39-0 |
|---|---|
Formule moléculaire |
C18H35NO3 |
Poids moléculaire |
313.5 g/mol |
Nom IUPAC |
12-[(2R,5S,6R)-5-hydroxy-6-(hydroxymethyl)piperidin-2-yl]dodecan-3-one |
InChI |
InChI=1S/C18H35NO3/c1-2-16(21)11-9-7-5-3-4-6-8-10-15-12-13-18(22)17(14-20)19-15/h15,17-20,22H,2-14H2,1H3/t15-,17-,18+/m1/s1 |
Clé InChI |
KYBOBXNXZQTAKA-NXHRZFHOSA-N |
SMILES |
CCC(=O)CCCCCCCCCC1CCC(C(N1)CO)O |
SMILES isomérique |
CCC(=O)CCCCCCCCC[C@@H]1CC[C@@H]([C@H](N1)CO)O |
SMILES canonique |
CCC(=O)CCCCCCCCCC1CCC(C(N1)CO)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















